Chloramine-T trihydrate
Overview
Description
Mechanism of Action
Target of Action
Chloramine-T trihydrate, also known as Tosylchloramide, is a chlorinated and deprotonated sulfonamide . It is primarily used as a mild disinfectant . Its primary targets are microorganisms, including bacteria and fungi . It acts as a source of electrophilic chlorine , which can interact with various biological molecules in these organisms.
Mode of Action
This compound acts as an oxidizing agent . It releases active chlorine when dissolved in water . This active chlorine can oxidize various biological molecules, disrupting the normal functions of microorganisms . For example, it can oxidize hydrogen sulfide to sulfur and iodide to iodine monochloride (ICl) . ICl rapidly undergoes electrophilic substitution predominantly with activated aromatic rings, such as those of the amino acid tyrosine .
Biochemical Pathways
For instance, the oxidation of hydrogen sulfide to sulfur can disrupt energy production in bacteria, as hydrogen sulfide is involved in certain bacterial metabolic pathways .
Result of Action
The result of this compound’s action is the effective killing or inhibition of microorganisms, including bacteria and fungi . This makes it useful as a disinfectant in various settings, including healthcare and research laboratories.
Action Environment
It may undergo degradation on long-term exposure to the atmosphere Therefore, it should be stored under appropriate conditions to maintain its efficacy
Biochemical Analysis
Biochemical Properties
Chloramine-T trihydrate acts as an oxidizing agent and is involved in various biochemical reactions . It serves as a source of halonium cation and nitrogen anion, functioning as a base and nucleophile . Its reactivity with a wide range of functional groups allows it to participate in different molecular transformations .
Cellular Effects
This compound has been reported to have a low degree of cytotoxicity and has been used in direct contact with tissues . It is known to cause burns by all exposure routes
Molecular Mechanism
The molecular mechanism of this compound involves its active (electrophilic) chlorine . Its reactivity is similar to that of sodium hypochlorite . It can convert iodide to iodine monochloride (ICl), which rapidly undergoes electrophilic substitution predominantly with activated aromatic rings .
Temporal Effects in Laboratory Settings
This compound is known to degrade over time when exposed to the atmosphere . It releases chlorine at 130 °C and melts at 167–169 °C . It is not stable in the water dissolved form .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, rainbow trout are more tolerant to this compound than goldfish or koi
Metabolic Pathways
It is known to act as an oxidizing agent and can participate in redox reactions .
Transport and Distribution
Given its solubility in water , it is likely to be distributed in aqueous compartments within cells and tissues.
Subcellular Localization
Given its role as a reagent in organic synthesis , it is likely to interact with various biomolecules in different subcellular compartments
Preparation Methods
Tosylchloramide sodium trihydrate is synthesized by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine (Cl₂) . The reaction conditions typically involve maintaining a basic pH to ensure the stability of the product. Industrial production methods follow similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Tosylchloramide sodium trihydrate undergoes various types of chemical reactions, including:
Substitution: It can convert iodide to iodine monochloride (ICl), which then undergoes electrophilic substitution with activated aromatic rings.
Cyclization: It is used as a cyclizing agent in the synthesis of aziridine, oxadiazole, isoxazole, and pyrazoles.
Common reagents used in these reactions include sodium hypochlorite and chlorine. The major products formed depend on the specific reaction but often include oxidized or substituted derivatives of the starting materials.
Scientific Research Applications
Tosylchloramide sodium trihydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tosylchloramide sodium trihydrate is similar to other chlorinated sulfonamides, such as:
N-Chlorophenylsulfonamide: Similar in structure and reactivity, with a pKa of 9.5.
Sodium hypochlorite: Shares similar oxidizing properties but differs in stability and specific applications.
The uniqueness of tosylchloramide sodium trihydrate lies in its stability in solid form and its specific reactivity with aromatic rings and sulfides, making it a versatile reagent in both organic synthesis and disinfection .
Properties
CAS No. |
7080-50-4 |
---|---|
Molecular Formula |
C7H10ClNNaO3S |
Molecular Weight |
246.67 g/mol |
IUPAC Name |
sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate |
InChI |
InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2 |
InChI Key |
VNXHKHCRRCXFBX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |
7080-50-4 | |
Pictograms |
Corrosive; Irritant; Health Hazard |
Synonyms |
(N-chloro-p-toluenesulfonamide)sodium chloramine T chloramine-T chloramine-T anhydrous chloramine-T trihydrate chloramine-T, 36Cl-labeled Clorina Euclorina Hydroclonazone sodium p-toluenesulfonchloramide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chloramine-T trihydrate (CAT) acts as an oxidizing biocide. While the exact mechanism is not fully elucidated in the provided papers, research suggests it disrupts bacterial cell walls and membranes, leading to cell death. [, ] For Candida spp., CAT demonstrated effects on both cell wall and membrane permeability. [] This dual action may contribute to its broad-spectrum activity.
A: this compound has the molecular formula C7H7ClNNaO3S•3H2O. It's an N-chloro derivative of p-toluenesulfonamide sodium salt, existing as a trihydrate. [, ]
A: While the provided papers don't delve deep into spectroscopic characterization, papers focusing on synthetic applications often utilize FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of compounds synthesized using CAT. []
A: this compound finds diverse applications in organic synthesis. It acts as an effective nitrogen source in copper-catalyzed aziridination of olefins. [, ] It is also employed for diastereoselective imidation of diaryl sulfides in the presence of a copper catalyst like Cu(OTf)2. [, ]
A: While the provided papers primarily focus on experimental applications, computational studies like Density Functional Theory (DFT) calculations were used to investigate the mechanism of pyrrole synthesis involving CAT. [] These calculations helped identify intermediates and elucidate the reaction pathway.
ANone: The provided papers do not cover PK/PD studies as the focus is not on pharmaceutical applications of this compound.
A: Several studies demonstrate CAT's efficacy against biofilms. In model cooling tower systems, CAT significantly reduced bacterial load on different materials, including glass and PVC. [, ] Additionally, it effectively eradicated mature biofilms in laboratory settings, with efficacy comparable to sodium hypochlorite. []
A: One study assessed the cytotoxicity of CAT against human cells using the hemolysis method. While CAT showed promising antibiofilm activity against Candida spp., it also exhibited hemolytic activity, indicating potential toxicity. []
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